Ethane-1,2-diol;phthalic acid
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Overview
Description
It is a colorless, odorless, viscous liquid with a sweet taste but is toxic in high concentrations . Phthalic acid, on the other hand, is an aromatic dicarboxylic acid with the formula C₆H₄(CO₂H)₂. It is a white crystalline solid that is slightly soluble in water . When combined, these compounds are used to produce polyesters, such as polyethylene terephthalate (PET), which is widely used in the manufacture of plastic bottles and textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide, which reacts with water to produce ethylene glycol . The reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .
Phthalic acid is typically produced by the oxidation of naphthalene or ortho-xylene in the presence of a catalyst . The process involves the use of air or oxygen at high temperatures to convert these hydrocarbons into phthalic anhydride, which is then hydrolyzed to form phthalic acid .
Industrial Production Methods: In industrial settings, ethane-1,2-diol is produced in large quantities through the hydration of ethylene oxide . The process involves the use of excess water to ensure high yields of ethylene glycol . Phthalic acid is produced on an industrial scale by the catalytic oxidation of ortho-xylene or naphthalene . The resulting phthalic anhydride is then hydrolyzed to produce phthalic acid .
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and esterification . It is commonly oxidized to oxalic acid or glycolic acid using strong oxidizing agents . Reduction reactions typically involve the conversion of ethylene glycol to ethane . Esterification reactions occur when ethylene glycol reacts with carboxylic acids to form esters .
Phthalic acid primarily undergoes esterification reactions to form phthalate esters, which are used as plasticizers . It can also undergo decarboxylation to form benzoic acid .
Common Reagents and Conditions: Common reagents for the oxidation of ethane-1,2-diol include potassium permanganate and nitric acid . Esterification reactions typically involve the use of sulfuric acid as a catalyst . For phthalic acid, esterification reactions often use alcohols in the presence of an acid catalyst .
Major Products: The major products formed from the oxidation of ethane-1,2-diol include oxalic acid and glycolic acid . Esterification reactions produce various esters, such as ethylene glycol diacetate . Phthalic acid esterification results in the formation of phthalate esters .
Scientific Research Applications
Ethane-1,2-diol is widely used in scientific research due to its properties as a solvent and antifreeze agent . It is used in the synthesis of polymers, such as polyethylene terephthalate (PET), and as a cryoprotectant in biological research . In medicine, it is used in the formulation of certain pharmaceuticals .
Phthalic acid is used in the production of dyes, pigments, and resins . It is also used as a precursor for the synthesis of phthalate esters, which are used as plasticizers in the manufacture of flexible plastics .
Mechanism of Action
The mechanism of action of ethane-1,2-diol involves its ability to form hydrogen bonds with water molecules, which lowers the freezing point of water and makes it an effective antifreeze agent . In biological systems, it can disrupt cellular processes by interfering with the hydrogen bonding network .
Phthalic acid exerts its effects primarily through its ability to undergo esterification reactions, forming esters that modify the properties of polymers . These esters can act as plasticizers, increasing the flexibility and durability of plastics .
Comparison with Similar Compounds
Ethane-1,2-diol is similar to other diols, such as propylene glycol and diethylene glycol . it is unique in its high toxicity and its widespread use as an antifreeze agent . Phthalic acid is similar to other aromatic dicarboxylic acids, such as terephthalic acid and isophthalic acid . Its unique property is its ability to form phthalate esters, which are widely used as plasticizers .
List of Similar Compounds:- Propylene glycol
- Diethylene glycol
- Terephthalic acid
- Isophthalic acid
Properties
CAS No. |
25610-19-9 |
---|---|
Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
ethane-1,2-diol;phthalic acid |
InChI |
InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 |
InChI Key |
TUJBOVNFJNICLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.C(CO)O |
Related CAS |
25610-19-9 |
Origin of Product |
United States |
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